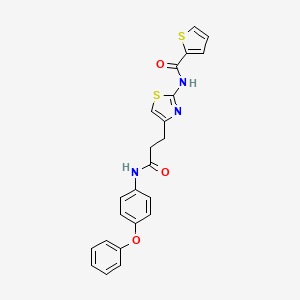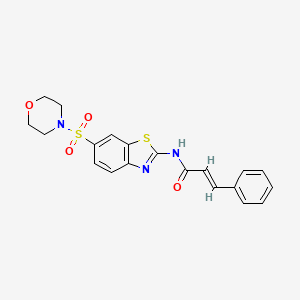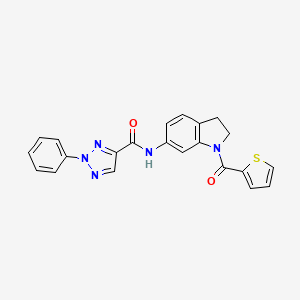
2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanamide, also known as BPIQ, is a novel organic compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of several protein kinases, making it a promising candidate for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds structurally related to 2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanamide are synthesized and characterized to explore their potential in various fields, including medicinal chemistry and material science. The synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one via intramolecular electrophilic cyclization showcases the chemical versatility of quinazoline derivatives. This process involves reactions with halogens, chalcogen tetrahalides, and p-methoxyphenyltellurium trichloride, indicating the potential for diverse chemical modifications and applications (N. Kut, M. Onysko, V. Lendel, 2020).
Antitumor Activity
6-Substituted-4-(3-bromophenylamino)quinazolines are investigated for their potential as irreversible inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases. These compounds exhibit enhanced antitumor activity, highlighting the therapeutic potential of bromophenylamino quinazoline derivatives in cancer treatment (H. Tsou, N. Mamuya, B. D. Johnson, et al., 2001).
Antiviral Activities
Novel 3-sulphonamido-quinazolin-4(3H)-One derivatives synthesized via microwave-assisted techniques are evaluated for their antiviral activities against a range of respiratory and biodefense viruses, including influenza A, severe acute respiratory syndrome corona, dengue, yellow fever, Venezuelan equine encephalitis, Rift Valley fever, and Tacaribe viruses. This study underscores the importance of quinazolin-4(3H)-one derivatives as promising candidates for antiviral drug development (P. Selvam, Paulchamy Vijayalakshimi, D. Smee, et al., 2007).
Anti-inflammatory Properties
The synthesis and study of newer quinazolin-4-one derivatives for their anti-inflammatory activities reveal potential therapeutic applications. This research contributes to the ongoing search for novel anti-inflammatory agents, emphasizing the chemical diversity and pharmacological potential of quinazolin-4-one derivatives (Ashok Kumar, C. S. Rajput, 2009).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-bromophenol, which is then converted to 4-bromophenyl ether. The second intermediate is 4-amino-2-sulfanylidene-1H-quinazoline-3-one, which is then coupled with the 4-bromophenyl ether to form the final product.", "Starting Materials": [ "4-bromophenol", "sodium hydride", "1-bromopentane", "4-amino-2-thioxo-1,2-dihydroquinazoline-3-one", "acetic acid", "sodium acetate", "thionyl chloride", "dimethylformamide", "triethylamine", "N,N-dimethylacetamide", "ethyl acetate", "water" ], "Reaction": [ "4-bromophenol is treated with sodium hydride in dimethylformamide to form the sodium salt of 4-bromophenol.", "The sodium salt of 4-bromophenol is then reacted with 1-bromopentane in N,N-dimethylacetamide to form 4-bromophenyl pentyl ether.", "4-amino-2-thioxo-1,2-dihydroquinazoline-3-one is treated with thionyl chloride in acetic acid to form 4-chloro-2-thioxo-1,2-dihydroquinazoline-3-one.", "4-chloro-2-thioxo-1,2-dihydroquinazoline-3-one is then treated with sodium acetate and triethylamine in ethyl acetate to form 4-amino-2-sulfanylidene-1H-quinazoline-3-one.", "4-bromophenyl pentyl ether is then coupled with 4-amino-2-sulfanylidene-1H-quinazoline-3-one in the presence of triethylamine in N,N-dimethylacetamide to form the final product, 2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanamide." ] } | |
| 422275-77-2 | |
Fórmula molecular |
C19H18BrN3O3S |
Peso molecular |
448.34 |
Nombre IUPAC |
2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanamide |
InChI |
InChI=1S/C19H18BrN3O3S/c1-2-5-16(26-13-10-8-12(20)9-11-13)17(24)22-23-18(25)14-6-3-4-7-15(14)21-19(23)27/h3-4,6-11,16H,2,5H2,1H3,(H,21,27)(H,22,24) |
Clave InChI |
GWQSNMYENQEGGH-UHFFFAOYSA-N |
SMILES |
CCCC(C(=O)NN1C(=O)C2=CC=CC=C2NC1=S)OC3=CC=C(C=C3)Br |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


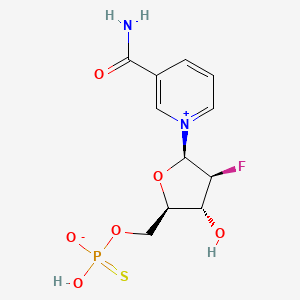

![N~1~-(2,5-difluorophenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2685473.png)
![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2685476.png)
![2-[4-Prop-2-enyl-5-(8-quinolyloxymethyl)-1,2,4-triazol-3-ylthio]ethanenitrile](/img/structure/B2685477.png)
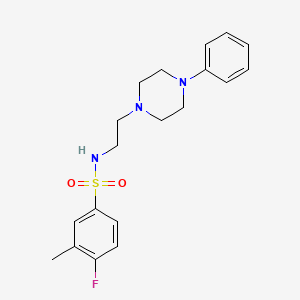
![1-(3-methoxypropyl)-9-methyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2685482.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2685483.png)
![Ethyl 4-[(6-chloro-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2685485.png)
![3'-Methoxy-2-methyl[1,1'-biphenyl]-4-amine](/img/structure/B2685486.png)

